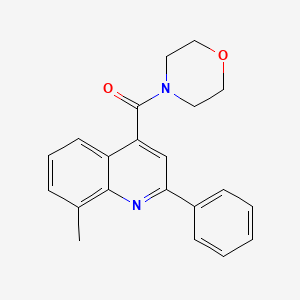

![molecular formula C19H23N3O3 B5549792 4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone" is a chemical entity whose synthesis, molecular structure, and reactions are of interest in the field of organic chemistry. This compound is a part of various chemical families, including pyridinones and piperidines, which are relevant in many biological and chemical contexts.

Synthesis Analysis

The synthesis of similar pyridinone compounds involves multiple steps, including aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and intramolecular Friedel-Crafts strategies. These methods provide a pathway to create complex pyridinone structures that may include the core structure of the compound (Wijtmans et al., 2004). Additionally, four-component reactions have been developed for the synthesis of structurally diverse pyridinone derivatives (Sun et al., 2011).

Molecular Structure Analysis

The molecular structure and tautomerism of similar compounds have been explored, showing the presence of various isomeric forms which impact the overall chemical behavior and properties of these molecules (Aliev et al., 1992). Structural studies have also been conducted on related pyridinone and piperidinone compounds, revealing insights into their crystal and molecular structures (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving similar pyridinone compounds include conjugate addition reactions, which have been used to synthesize various substituted piperidinones. These reactions often yield diastereoisomerically pure products and can be influenced by different N-protecting groups and organocuprates (Oueslati et al., 2007).

Physical Properties Analysis

The physical properties of related compounds have been explored, including their crystal structures and hydrogen-bonding patterns. These studies provide insights into the stability, solubility, and overall physical behavior of the pyridinone and piperidinone frameworks (Nelson et al., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of similar pyridinone compounds have been extensively studied. These properties are influenced by the molecular structure, substituents, and surrounding chemical environment. For example, the reactivity towards radical-initiated autoxidations and the stability under various conditions have been examined for pyridinols, providing insights into the antioxidant properties and chemical behavior of these compounds (Wijtmans et al., 2004).

Applications De Recherche Scientifique

Synthesis and Reactivity Studies

- A study reported the synthesis and reactivity of various 6-substituted-2,4-dimethyl-3-pyridinols, highlighting their antioxidant properties. The synthetic strategy involved a low-temperature aryl bromide-to-alcohol conversion, revealing that some of the synthesized pyridinols are highly effective phenolic antioxidants (Wijtmans et al., 2004).

- Another research focused on lactams, specifically on constructing lactam carbonyl function in 1,3-disubstituted piperidines through mercuric acetate-EDTA oxidation, demonstrating steric and electronic effects of 3-substituents (Fujii et al., 1977).

Novel Compound Development

- Research on metal-catalyzed ring expansion-carbonylation reactions for the synthesis of piperidinones using cobalt and ruthenium carbonyl catalysis has shown regiospecific formations and high yields of novel compounds (Wang & Alper, 1992).

- A study on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone underlines unexpected routes to derivatives, providing insights into novel synthetic pathways (Mekheimer et al., 1997).

Material Development and Structural Studies

- Research on the synthesis and characterization of novel polyimides derived from a specific pyridine-containing aromatic dianhydride monomer showcases the development of materials with low dielectric constants and good thermal stability (Wang et al., 2006).

- The influence of noncovalent interactions on structures of metal-organic hybrids based on a vanadate(V) compound with pyridinium and other cations underlines the importance of weak interactions in stabilizing crystal lattices, contributing to the design of advanced materials (Koleša-Dobravc et al., 2015).

Propriétés

IUPAC Name |

4,6-dimethyl-3-[3-(pyridin-3-ylmethoxy)piperidine-1-carbonyl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-9-14(2)21-18(23)17(13)19(24)22-8-4-6-16(11-22)25-12-15-5-3-7-20-10-15/h3,5,7,9-10,16H,4,6,8,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFCWCCLZZVIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)N2CCCC(C2)OCC3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

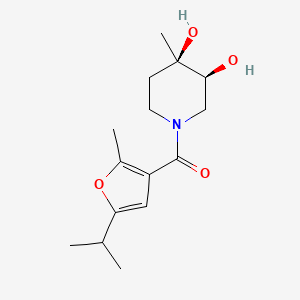

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

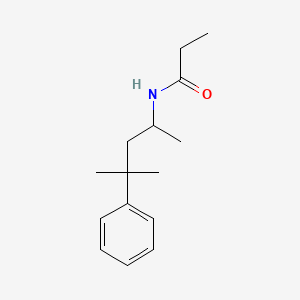

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)